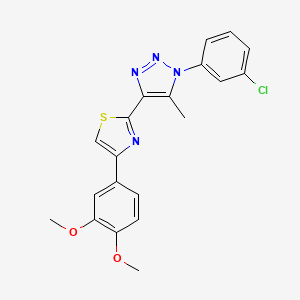
2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(3,4-dimethoxyphenyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(3,4-dimethoxyphenyl)thiazole is a useful research compound. Its molecular formula is C20H17ClN4O2S and its molecular weight is 412.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(3,4-dimethoxyphenyl)thiazole is a novel thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H15ClN4O2S
- Molecular Weight : 350.83 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, thiazole compounds have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Key Findings :
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity. For example:
The proposed mechanisms of action for thiazole derivatives include:
- Inhibition of Tubulin Polymerization : Thiazole compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Targeting Bcl-2 Pathway : Some studies suggest that these compounds may interact with Bcl-2 proteins, promoting apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is closely linked to their structural features. Key aspects include:
- Substituent Effects : The presence of electron-donating groups (like methyl or methoxy) on the phenyl rings enhances cytotoxicity.
- Thiazole Ring Importance : The thiazole moiety is crucial for maintaining biological activity; modifications can significantly alter potency .
Study on Anticancer Activity
In a study by Evren et al. (2019), a series of thiazole derivatives were synthesized and tested against NIH/3T3 and A549 cell lines. Among these, the compound demonstrated selectivity towards cancer cells while sparing normal cells, showcasing its potential as an anticancer agent .
Research on Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, indicating a broad spectrum of biological activity .
Data Tables
| Activity Type | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 1.98 | Inhibition of tubulin polymerization |
| Anticancer | Jurkat | 1.61 | Bcl-2 pathway modulation |
| Antimicrobial | E. coli | Not specified | Disruption of bacterial cell wall |
属性
IUPAC Name |
2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-4-(3,4-dimethoxyphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-12-19(23-24-25(12)15-6-4-5-14(21)10-15)20-22-16(11-28-20)13-7-8-17(26-2)18(9-13)27-3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIXMWIYUMAQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













